
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This specific compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl and methoxy groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.
Preparation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Bromomethyl and Methoxy Groups: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Methyl iodide: Used for methylation reactions.
Potassium carbonate: Used as a base in methylation reactions.
Sulfuric acid: Used as a catalyst in esterification reactions.
Potassium permanganate: Used for oxidation reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation of the methoxy group results in the formation of a carbonyl group.
Reduction Products: Reduction of the ester group results in the formation of an alcohol.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is in the synthesis of indole derivatives with potential pharmacological activity. The bromomethyl group allows for nucleophilic substitution reactions, leading to diverse derivatives that can exhibit varied biological activities.
Case Study: Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound possess anticancer properties. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents.
A notable synthesis involves the reaction of this compound with different amines to yield indole-based compounds that have shown promising results in preclinical studies against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indole derivatives synthesized from this compound has been extensively studied. The introduction of different substituents on the indole ring affects their biological activity significantly. For example, modifications at the 4 or 6 positions of the indole ring can enhance potency and selectivity towards specific cancer cell types .
Modulation of Immune Response
Research indicates that compounds derived from this compound may modulate immune responses by influencing T-helper cell activity. This modulation suggests potential applications in autoimmune diseases and inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an indole ring.
Tert-butyl bromoacetate: Contains a bromomethyl group and a tert-butyl ester group but lacks the indole core.
Uniqueness
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is unique due to the presence of the indole core, which imparts specific biological activity and reactivity. The combination of the bromomethyl, methoxy, and tert-butyl ester groups provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications.
Biological Activity
Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is a complex organic compound belonging to the indole family, characterized by a tert-butyl ester group, a bromomethyl substituent, and a methoxy group attached to the indole ring. This structure contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C15H18BrNO3
- Molecular Weight : 340.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The presence of the bromomethyl group allows it to act as an alkylating agent, potentially modifying nucleophilic sites on biomolecules. The indole core is known for its ability to interact with various enzymes and receptors, influencing numerous biological processes.
Biological Activities
Research indicates that compounds within the indole family exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Indole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that related compounds possess significant antifungal properties against pathogens like Fusarium oxysporum and Candida albicans.
- Anticancer Potential : Indole derivatives are being investigated for their role in cancer therapy due to their ability to modulate immune responses and inhibit tumor growth. The interaction with PD-1/PD-L1 pathways is particularly notable as it may enhance T-cell activity against tumors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl 3-(iodomethyl)-5-methoxy-1H-indole-1-carboxylate | 192189-07-4 | 0.90 |
Tert-butyl 6-chloro-5-methoxy-1H-indole-1-carboxylate | 172169-91-4 | 0.80 |
Tert-butyl 4-methoxy-1H-indole-1-carboxylate | 1093759-59-1 | 0.80 |
The unique combination of bromomethyl and methoxy groups on the indole framework may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole derivatives, including this compound:
- Antifungal Activity : In vitro tests have shown that related indole compounds exhibit minimum inhibitory concentrations (MICs) in the range of 12.5 µg/mL against Fusarium oxysporum, indicating promising antifungal properties.
- Anticancer Studies : Research has identified novel small molecule inhibitors targeting PD-L1 interactions, where indole derivatives play a crucial role in enhancing immune response against cancer cells .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the indole structure significantly impact biological activity, suggesting that further optimization could enhance efficacy against specific targets.
Properties
Molecular Formula |
C15H18BrNO3 |
---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(18)17-9-10(8-16)12-7-11(19-4)5-6-13(12)17/h5-7,9H,8H2,1-4H3 |
InChI Key |
OGNHWCMPTSYULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CBr |
Origin of Product |
United States |
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